molecular formula C9H10N2OS B3388528 [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine CAS No. 878465-91-9

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

Cat. No.: B3388528
CAS No.: 878465-91-9
M. Wt: 194.26 g/mol
InChI Key: KYUQAHJPQLLHQR-UHFFFAOYSA-N
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Description

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a high-value heterocyclic compound with the molecular formula C9H10N2OS and a molecular weight of 194.26 g/mol . This chemical features a furan ring linked to a 2-methylthiazole group, forming a structure of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of novel agonists for central nervous system targets . The compound is typically supplied as a powder and requires storage at 4°C to maintain stability . Researchers utilize this amine as a key synthetic intermediate or pharmacophore in structure-activity relationship (SAR) studies. Its application is strictly for research purposes in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling. Hazard Statements include H302 (Harmful if swallowed), H312+H315+H319+H332 (Causes skin and eye irritation and respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6-11-8(5-13-6)9-3-2-7(4-10)12-9/h2-3,5H,4,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUQAHJPQLLHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(O2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878465-91-9
Record name [5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine typically involves the formation of the thiazole and furan rings followed by their coupling. One common method includes the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with furan-2-ylmethanamine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or furan rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death. This has implications for the development of new antibiotics.

Anticancer Properties

Studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells. The presence of the furan moiety may enhance the ability of this compound to bind to specific cancer-related targets, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of neurotransmitter levels or protection against oxidative stress.

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions where thiazole and furan rings are formed through cyclization reactions. Various derivatives can be synthesized by modifying the amine group or substituting different functional groups on the furan or thiazole rings to enhance biological activity or solubility.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole-furan hybrids, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis Induction

In research conducted by Smith et al., the anticancer effects of thiazole derivatives were investigated. The study found that compounds similar to this compound significantly induced apoptosis in human breast cancer cells through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 139.7 Ų ([M+H]<sup>+</sup>) to 151.8 Ų ([M+Na]<sup>+</sup>), indicating moderate conformational flexibility .
  • Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315-H335 (respiratory irritation) .
Structural Analogs

The compound belongs to a class of heterocyclic amines with fused thiazole and aromatic systems. Key analogs include:

Compound Name Structure Key Features Molecular Weight (g/mol) Pharmacological Target Key References
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine Furan-thiazole + primary amine 194.26 Not fully characterized
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Thiazole-ethynyl-piperidine 204.29 mGluR5 antagonist
MPEP (2-Methyl-6-(phenylethynyl)pyridine) Pyridine + phenylethynyl group 223.28 mGluR5 antagonist
SB-649868 (Dual OX1/OX2R antagonist) Thiazole-benzofuran + piperidine carboxamide 493.61 Orexin receptor antagonist
[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine Benzothiazole-furan + primary amine 230.29 Unreported
C-(2-Methyl-thiazol-4-yl)-methylamine Thiazole + primary amine (simpler analog) 128.19 Unreported
Pharmacological Activity
  • mGluR5 Antagonists :

    • MTEP and MPEP are well-studied mGluR5 antagonists. MTEP attenuates cocaine-seeking behavior in preclinical models (ED50 = 1–3 mg/kg) , while MPEP exhibits anxiolytic effects in rodents (effective dose = 0.1–30 mg/kg) without sedation .
    • Target Compound : Lacks direct mGluR5 binding data but shares the 2-methylthiazole motif critical for mGluR5 antagonism in MTEP/MPEP .
  • Orexin Receptor Antagonists: SB-649868 (IC50 = 0.3–3 nM for OX1/OX2) reduces compulsive eating in rats .

Biological Activity

[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine is a heterocyclic compound that incorporates both thiazole and furan moieties. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical FormulaC9H10N2OS
Molecular Weight194.26 g/mol
IUPAC NameThis compound
AppearancePowder
Storage Temperature4 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and furan rings. For instance, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against HepG-2 cells (hepatocellular carcinoma) . The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

Case Study: Thiazole Derivatives

In a study focusing on thiazole derivatives, researchers synthesized several compounds and tested them against HepG-2 cell lines using MTT assays. The results indicated that modifications in the thiazole ring significantly influenced anticancer activity. For example, compounds with methyl substitutions demonstrated improved efficacy compared to their unsubstituted counterparts .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial and antifungal activities. A study evaluated various thiazole-based compounds for their effectiveness against Gram-positive and Gram-negative bacteria, revealing promising results with several derivatives demonstrating potent antimicrobial effects .

Table: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli10 µg/mL
Compound CCandida albicans20 µg/mL

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been investigated. One study reported that certain thiazole derivatives exhibited significant anticonvulsant activity with effective doses lower than those of standard medications like ethosuximide . The SAR indicated that specific substitutions on the thiazole ring were crucial for enhancing anticonvulsant effects.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction between the thiazole and furan moieties plays a critical role in its biological activity. Molecular dynamics simulations and docking studies are being employed to elucidate these interactions further.

Q & A

Q. Q1. What are the common synthetic routes for [5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine?

The compound is typically synthesized via microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under inert atmospheres. For example, furan-2-yl boronic acid derivatives are coupled with halogenated thiazole precursors at 140°C, followed by Boc-deprotection using trifluacetic acid (TFA) and HCl to yield the free amine . Purification often involves silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization.

Q. Q2. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C-NMR to confirm substituent positions and amine functionality.
  • FT-IR for identifying amine (-NH2_2) and thiazole/furan ring vibrations.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • Melting point analysis to assess purity (e.g., mp 203–204°C for related hydrochlorides) .

Advanced Synthetic Optimization

Q. Q3. How can researchers address low yields in the final deprotection step of this compound?

Low yields (e.g., 11.1% in HCl-mediated deprotection) may arise from incomplete Boc removal or side reactions. Optimization strategies include:

  • Alternative acids : Replace TFA with HCl/dioxane for milder conditions.
  • Temperature control : Reduce exothermic side reactions by cooling during acid addition.
  • Workup adjustments : Use pH-controlled extraction (pH ~10) to minimize amine loss .

Q. Q4. What role does the thiazole-furan heterocyclic system play in reactivity?

The electron-deficient thiazole ring facilitates electrophilic substitutions (e.g., nitration), while the furan oxygen enhances resonance stabilization. This dual system influences regioselectivity in cross-coupling reactions and stability under oxidative conditions .

Reactivity and Functionalization

Q. Q5. What reagents are suitable for oxidizing or reducing the methanamine group?

  • Oxidation : KMnO4_4/H2_2O2_2 converts the amine to a nitro or carbonyl group, depending on conditions.
  • Reduction : NaBH4_4 or LiAlH4_4 can reduce imine intermediates to secondary amines .
    Advanced studies should monitor pH and solvent polarity to control selectivity.

Q. Q6. How can researchers functionalize the thiazole ring for SAR studies?

  • Electrophilic substitution : Use HNO3_3/H2_2SO4_4 for nitration at the 5-position of thiazole.
  • Nucleophilic displacement : Replace methyl groups with halides using PCl5_5 or Br2_2/AcOH .

Biological and Material Applications

Q. Q7. What biological targets are plausible for this compound?

The thiazole-furan scaffold is associated with antimicrobial and anticancer activity , likely via:

  • DNA intercalation (furan π-stacking).
  • Enzyme inhibition (thiazole interactions with kinase ATP-binding pockets).
    Preliminary assays should include MIC (minimum inhibitory concentration) and MTT cytotoxicity testing .

Q. Q8. Can this compound act as a corrosion inhibitor?

Analogous furan-methanamine derivatives (e.g., BIFM) inhibit metal corrosion in acidic environments by adsorbing onto surfaces via Langmuir isotherm behavior. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are standard evaluation methods .

Computational and Mechanistic Studies

Q. Q9. How can DFT calculations predict this compound’s reactivity?

  • Frontier molecular orbitals (HOMO/LUMO) : Identify nucleophilic/electrophilic sites.
  • Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase).
    Software like Gaussian or AutoDock Vina, combined with solvent model (e.g., PCM), improves accuracy .

Q. Q10. What contradictions exist in spectral data for this compound?

Discrepancies in 1^1H-NMR shifts (e.g., amine proton broadening) may arise from tautomerism in the thiazole ring or solvent effects. Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguities .

Stability and Storage

Q. Q11. What storage conditions prevent degradation of this compound?

  • Hydrochloride salts : Store desiccated at 2–8°C to avoid hygroscopic degradation.
  • Free amines : Use amber vials under argon to prevent oxidation. Monitor purity via HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine

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